molecular formula C22H20N2O6 B1670942 5-(2'-Hydroxyethoxy)-20(S)-camptothecin CAS No. 200619-13-2

5-(2'-Hydroxyethoxy)-20(S)-camptothecin

Cat. No. B1670942
M. Wt: 408.4 g/mol
InChI Key: XAKLYHGHEFMDAP-IAXKEJLGSA-N
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Description

The compound “5-(2’-Hydroxyethoxy)-2-iodylbenzoic acid” is similar in name and may share some properties with the compound you’re asking about . It has a molecular formula of C9H9IO6, an average mass of 340.069 Da, and a monoisotopic mass of 339.944366 Da .


Synthesis Analysis

A study showed that polycondensation of 5-(2-hydroxyethoxy)isophthalic acid could be conducted at relatively lower temperature to yield a soluble alkylaryl hyperbranched polyester .


Molecular Structure Analysis

The molecular structure of a similar compound, “5-(2-Hydroxyethoxy)-2-iodylbenzoic acid”, has been identified . It has a molecular formula of C9H9IO6 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “5-(2-Hydroxyethoxy)-2-iodylbenzoic acid”, have been identified . It has a molecular formula of C9H9IO6, an average mass of 340.069 Da, and a monoisotopic mass of 339.944366 Da .

Scientific Research Applications

1. Topoisomerase I Inhibition and Cytotoxicity

5-(2'-Hydroxyethoxy)-20(S)-camptothecin, as a derivative of camptothecin, is associated with the inhibition of topoisomerase I, an enzyme crucial in DNA replication and cell division. The modification of the hydroxy lactone ring in camptothecin derivatives, including 5-(2'-Hydroxyethoxy)-20(S)-camptothecin, has been shown to be vital for enzyme inhibition. These modifications often result in compounds exhibiting cytotoxicity towards mammalian cells, indicating potential for antitumor activity (Hertzberg et al., 1989).

2. Antitumor Activity

Camptothecin and its derivatives, including 5-(2'-Hydroxyethoxy)-20(S)-camptothecin, have been extensively studied for their antitumor properties. These compounds have been found to exhibit significant cytotoxic activity against various cancer cell lines. This cytotoxicity is largely attributed to their ability to stabilize the covalent complex between DNA and topoisomerase I, which is essential for their antitumor activity (García-Carbonero & Supko, 2002).

3. Synthesis and Structural Modification

The synthesis of 5-(2'-Hydroxyethoxy)-20(S)-camptothecin and related compounds involves various chemical reactions that allow for the modification of the camptothecin structure. These modifications can alter the pharmacological properties of the compound, such as solubility and efficacy against specific types of cancer cells. The synthesis processes also explore the effects of different substitutions on the camptothecin molecule, contributing to the development of more effective and targeted cancer therapies (He et al., 2004).

4. Radioimaging Applications

Derivatives of camptothecin, including5-(2'-Hydroxyethoxy)-20(S)-camptothecin, are being explored for their potential in radioimaging, specifically in positron emission tomography (PET) for cancer imaging. The synthesis of radiolabeled camptothecin derivatives can aid in the imaging of topoisomerase I in cancers, providing insights into the distribution and effectiveness of these compounds in tumor tissues (Liu et al., 2014).

5. Insecticidal Activity and Topoisomerase I Inhibition

Apart from its antitumor properties, 5-(2'-Hydroxyethoxy)-20(S)-camptothecin and related compounds have shown potential insecticidal activities. Studies have indicated that these compounds can induce apoptosis in insect cell lines and inhibit the relaxation activity of topoisomerase I in insects. This suggests the potential use of camptothecin derivatives in developing new insecticides that target more than just topoisomerase I (Wang et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, “1-[2-(2-Hydroxyethoxy)ethyl]piperazine”, indicates that it is classified as a skin irritant, eye irritant, and may cause respiratory irritation .

properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-12-(2-hydroxyethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-2-22(28)15-10-17-18-13(9-12-5-3-4-6-16(12)23-18)20(29-8-7-25)24(17)19(26)14(15)11-30-21(22)27/h3-6,9-10,20,25,28H,2,7-8,11H2,1H3/t20?,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKLYHGHEFMDAP-IAXKEJLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2'-Hydroxyethoxy)-20(S)-camptothecin

CAS RN

200619-13-2
Record name DRF-1042
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200619132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DRF-1042
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17152
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DRF-1042
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461WVF206P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2'-Hydroxyethoxy)-20(S)-camptothecin
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Citations

For This Compound
3
Citations
YQ Liu, WQ Li, SL Morris‐Natschke… - Medicinal research …, 2015 - Wiley Online Library
Camptothecins (CPTs) are cytotoxic natural alkaloids that specifically target DNA topoisomerase I. Research on CPTs has undergone a significant evolution from the initial discovery of …
Number of citations: 145 onlinelibrary.wiley.com
VV Upreti, RNVS Mamidi, K Katneni… - Biomedical …, 2003 - Wiley Online Library
A simple and sensitive high-performance liquid chromatography (HPLC) method has been developed and validated for the determination of DRF-1042, a novel orally active …
A WAHI, M BISHNOI, N RAINA, MA SINGH, P VERMA… - researchgate.net
Recent updates on nano-phyto-formulations based therapeutic intervention for cancer treatment Page 1 Recent updates on nano-phyto-formulations based therapeutic intervention for …
Number of citations: 0 www.researchgate.net

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